Carboxymethylnitrosourea
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Overview
Description
Carboxymethylnitrosourea is a chemical compound with the molecular formula C3H5N3O4The compound is characterized by its unique structure, which includes a nitroso group and a urea moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxymethylnitrosourea can be synthesized through the reaction of glycocyamine with sodium nitrite under acidic conditions. The reaction is typically carried out at a pH of 2.5 and a temperature of 37°C . The initial rates of formation are influenced by the concentration of glycocyamine and sodium nitrite.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the controlled reaction of precursor chemicals under specific conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Carboxymethylnitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The nitroso group in this compound can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Carboxymethylnitrosourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of carboxymethylnitrosourea involves its ability to bind irreversibly to cellular macromolecules. This binding can lead to the alkylation and carbamoylation of DNA and proteins, disrupting cellular processes and leading to cytotoxic effects. The compound’s ability to cross the blood-brain barrier enhances its potential as an antitumor agent for brain cancers .
Comparison with Similar Compounds
Carboxymethylnitrosourea is part of the nitrosourea family, which includes several other compounds with similar structures and properties. Some of these similar compounds include:
- Carmustine (BCNU)
- Lomustine (CCNU)
- Streptozocin
- Semustine
- Nimustine
- Ranimustine
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to cross the blood-brain barrier and its potential antitumor properties make it particularly noteworthy among nitrosoureas .
Properties
CAS No. |
60391-92-6 |
---|---|
Molecular Formula |
C3H5N3O4 |
Molecular Weight |
147.09 g/mol |
IUPAC Name |
2-[carbamoyl(nitroso)amino]acetic acid |
InChI |
InChI=1S/C3H5N3O4/c4-3(9)6(5-10)1-2(7)8/h1H2,(H2,4,9)(H,7,8) |
InChI Key |
JWFMCQPAQYKFDP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N(C(=O)N)N=O |
Origin of Product |
United States |
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